molecular formula C20H25N5O B2741834 3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2175978-73-9

3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2741834
CAS No.: 2175978-73-9
M. Wt: 351.454
InChI Key: DNDLLFVNEYRZEE-UHFFFAOYSA-N
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Description

The compound “3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It is related to a class of compounds known as pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene, and they form the basis for several important biological molecules, including the nucleobases cytosine, thymine, and uracil .

Scientific Research Applications

Synthesis and Self-Assembly

Research has developed novel synthetic pathways for related compounds, highlighting the importance of specific molecular structures for self-assembly and hydrogen bonding. For instance, a study demonstrated a one-pot synthesis of 2-aminopyrimidinones, indicating the potential for creating complex structures with significant self-assembling properties through hydrogen bonding (Bararjanian et al., 2010).

Antimicrobial and Anti-angiogenic Activities

Several derivatives have shown promising antimicrobial and anti-angiogenic effects. A particular study synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, revealing their efficacy in inhibiting angiogenesis in vivo and their potential DNA cleavage abilities, suggesting applications as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Potential Antitumor Activity

The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has been reported, with some compounds showing significant activity against various cancer cell lines, highlighting the potential of these structures in cancer treatment (Insuasty et al., 2013).

Discovery of Antimycobacterial Compounds

Another study focused on the stereoselective synthesis of spiro-piperidin-4-ones, evaluating their activity against Mycobacterium tuberculosis. This research underscores the potential of such compounds in developing new antimycobacterial treatments (Kumar et al., 2008).

Topoisomerase II Inhibitory Activity

Research on 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives has revealed interactions with mammalian topoisomerase II, suggesting a pathway for the development of novel antitumor agents (Wentland et al., 1993).

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c26-19-10-18(15-4-5-15)23-13-25(19)11-14-6-8-24(9-7-14)20-16-2-1-3-17(16)21-12-22-20/h10,12-15H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDLLFVNEYRZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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